Regioselective Cross-Coupling Reactivity: C6‑Iodo Outperforms C4‑Chloro and C‑Bromo Analogs
In 2-aryl-4-chloro-6-iodoquinazolines, palladium-catalyzed cross-coupling proceeds exclusively through the C6‑iodo bond, whereas chloro-bromo analogs exhibit preferential substitution at the C4‑chloro position [1]. This reversal of regioselectivity is quantitatively supported by experimental observations that the Csp2‑I bond is intrinsically more reactive than the Csp2‑Br bond, enabling sequential Sonogashira/Suzuki-Miyaura and Sonogashira/Stille couplings to generate unsymmetrical polycarbo-substituted quinazolines [1]. The target compound, bearing a 2‑ethyl group instead of 2‑aryl, is expected to retain this enhanced C6‑iodo reactivity based on analogous electronic effects.
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C6‑iodo bond undergoes exclusive cross-coupling; C4‑chloro remains intact for subsequent functionalization |
| Comparator Or Baseline | Chloro-bromo substituted quinazolines: C4‑chloro reacts preferentially over Csp2‑Br |
| Quantified Difference | Reversal of substitution order: Csp2‑I > C4‑Cl vs. C4‑Cl > Csp2‑Br |
| Conditions | Pd-catalyzed Sonogashira, Suzuki-Miyaura, and Stille reactions |
Why This Matters
This orthogonal reactivity enables sequential diversification strategies for library synthesis, which is not feasible with chloro-bromo analogs.
- [1] Mphahlele, M. J.; Paumo, H. K.; Rhyman, L.; Ramasami, P. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules 2015, 20, 14656-14683. View Source
